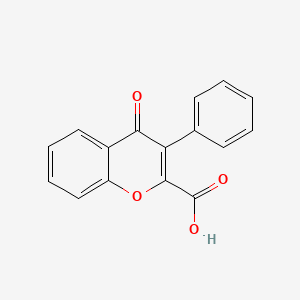
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the 2,3-dimethylphenyl and 4-hydroxy groups in its structure enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, typically involves the reaction of 3-(2,3-dimethylphenyl)-2-butenal with appropriate reagents. One common method involves the use of 1-bromo-2,3-dimethylbenzene and crotonaldehyde . The reaction conditions often require the presence of a base and a solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like carbonic anhydrases, which play a role in various physiological processes . The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other coumarin derivatives with different substituents on the phenyl ring or the coumarin core. Examples include 7,8-dihydroxy-3-(4-methylphenyl)coumarin and 4-anilinomethyl-1,2,3-triazoles linked to coumarin .
Uniqueness
What sets Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, apart is its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group provides unique steric and electronic properties that influence its interactions with molecular targets and its overall biological effects.
Propriétés
Numéro CAS |
73791-09-0 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(2,3-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-6-5-8-12(11(10)2)15-16(18)13-7-3-4-9-14(13)20-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
UPCBUWGEXZMURQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)










![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)

